![molecular formula C13H20ClN3O2 B15313906 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride](/img/structure/B15313906.png)
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group attached to a benzamide moiety, with an oxan-2-ylmethyl substituent. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride typically involves multiple steps. One common approach starts with the preparation of the benzamide core, followed by the introduction of the hydrazinyl group and the oxan-2-ylmethyl substituent. The final step involves the formation of the hydrochloride salt to improve solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzamide moiety may also interact with specific receptors or enzymes, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide sulfate
- 4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide nitrate
Uniqueness
4-hydrazinyl-N-{[(2S)-oxan-2-yl]methyl}benzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility, making it more suitable for various experimental applications compared to its analogs.
Propiedades
Fórmula molecular |
C13H20ClN3O2 |
|---|---|
Peso molecular |
285.77 g/mol |
Nombre IUPAC |
4-hydrazinyl-N-[[(2S)-oxan-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O2.ClH/c14-16-11-6-4-10(5-7-11)13(17)15-9-12-3-1-2-8-18-12;/h4-7,12,16H,1-3,8-9,14H2,(H,15,17);1H/t12-;/m0./s1 |
Clave InChI |
FHSJFNDNEBDDMR-YDALLXLXSA-N |
SMILES isomérico |
C1CCO[C@@H](C1)CNC(=O)C2=CC=C(C=C2)NN.Cl |
SMILES canónico |
C1CCOC(C1)CNC(=O)C2=CC=C(C=C2)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


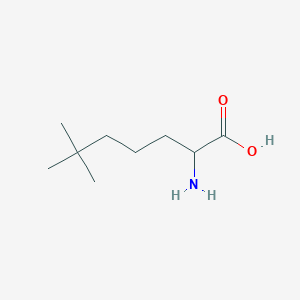
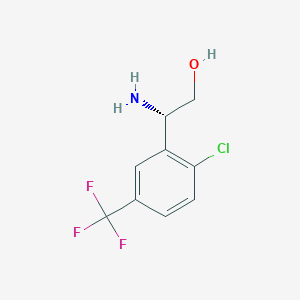
![N-({6-chloro-8-methylimidazo[1,2-a]pyridin-2-yl}methyl)-N'-(2-phenoxy-1-phenylethyl)ethanediamide](/img/structure/B15313833.png)
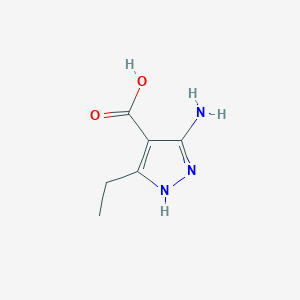
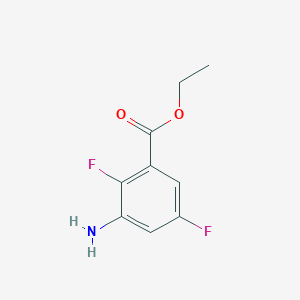

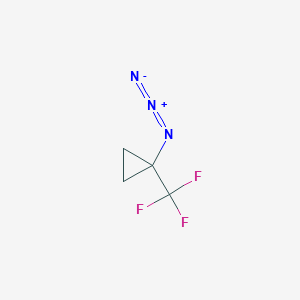
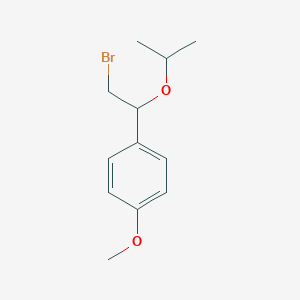
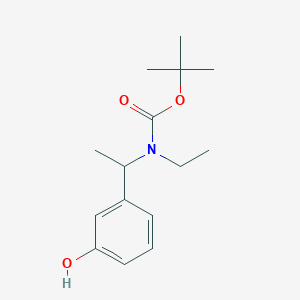

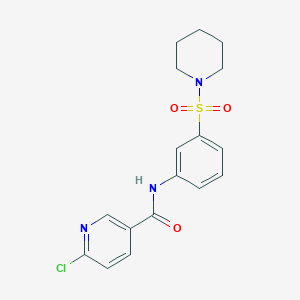
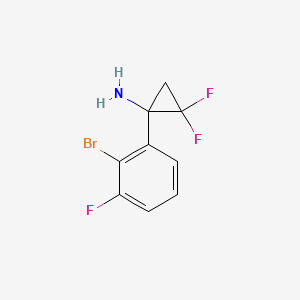

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxamide hydrochloride](/img/structure/B15313909.png)
